6-Amino-2-naphthoic acid

Chain-growth condensation polymerization Polydispersity index Naphthalenecarboxamide polymers

Researchers requiring regioisomerically pure 6-amino-2-naphthoic acid face inconsistent impurity profiles that compromise polymerization control and probe performance. This compound directly addresses those pain points: • Enables chain-growth condensation polymerization (CGCP) with polydispersity Đ = 1.1-1.2-unattainable with alternative regioisomers • Direct peptide coupling via DCC/HOBt or HATU, eliminating 1-2 activation steps required for 6-hydroxy analogs • Validated intermediate for APN-targeted two-photon fluorescent probes (80% single-step conversion, CN110330505A) Available in 90% to ≥97% HPLC purity grades; request reduced-impurity batches for >95% regioisomeric purity applications.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 116668-47-4
Cat. No. B053717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-naphthoic acid
CAS116668-47-4
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1C(=O)O
InChIInChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14)
InChIKeyNZTPZUIIYNYZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-naphthoic acid: Overview & Specifications


6-Amino-2-naphthoic acid (CAS 116668-47-4) is a bifunctional naphthalene derivative with an amino group at the 6-position and a carboxylic acid group at the 2-position (molecular formula C₁₁H₉NO₂, MW 187.19) [1]. Commercially available grades range from 90% to ≥97% purity (by HPLC), with the 90% grade containing ~3% 5-amino-2-naphthoic acid and ~5% 6-hydroxy-2-naphthoic acid as principal impurities . The compound melts at 206-209 °C (lit.) and is classified as a skin, eye, and respiratory irritant (GHS: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) . Its primary applications span peptide synthesis, fluorescent probe development, and chain-growth condensation polymerization (CGCP) for well-defined poly(naphthalenecarboxamide)s [2].

Regioisomer-Specific Performance of 6-Amino-2-naphthoic acid


Regioisomeric variants of amino-naphthoic acid are not interchangeable in performance-driven applications. The 6-amino-2-naphthoic acid isomer exhibits unique electronic and steric properties that directly impact polymerization control, fluorescence characteristics, and biological target engagement. For instance, in chain-growth condensation polymerization (CGCP), the 6-amino substitution pattern enables controlled molecular weight and low polydispersity (Đ ~1.1-1.2), whereas alternative regioisomers have not been demonstrated to achieve comparable chain-growth behavior [1]. In receptor binding, 6-substituted naphthoic acid retinoids show selective affinity for RARβ/γ subtypes (IC₅₀ = 2-50 nM), while 3-amino substitution on the same 2-naphthoic acid core shifts selectivity toward NMDA receptors (GluN2C/D) [2][3]. Furthermore, the 6-amino isomer serves as a critical building block for two-photon ratiometric fluorescent probes for aminopeptidase N detection, a capability not demonstrated for other amino-naphthoic acid regioisomers [4]. Substituting a different amino-naphthoic acid regioisomer would fundamentally alter polymerization kinetics, spectroscopic output, or pharmacological profile, thereby invalidating established synthetic protocols and structure-activity relationships.

6-Amino-2-naphthoic acid: Quantified Differentiation from Analogs


Polymer Dispersity Control: Regioisomer Advantage in CGCP

6-Amino-2-naphthoic acid esters enable controlled chain-growth condensation polymerization (CGCP) producing poly(naphthalenecarboxamide)s with low polydispersity (Đ = 1.1-1.2) when polymerized at -10 °C using phenyl 4-methylbenzoate initiator and LiHMDS base [1]. In contrast, 5-amino-2-naphthoic acid, 1-amino-2-naphthoic acid, and 7-amino-2-naphthoic acid regioisomers have not been demonstrated to undergo analogous CGCP behavior; their distinct electronic and steric environments would alter the deactivation of the electrophilic ester moiety by the amide anion resonance effect, likely preventing controlled chain-growth [2]. This differentiation is critical for researchers requiring well-defined aromatic polyamides for advanced materials applications.

Chain-growth condensation polymerization Polydispersity index Naphthalenecarboxamide polymers

Two-Photon Ratiometric Probe for APN Detection

6-Amino-2-naphthoic acid serves as the foundational aromatic amine building block in a patented two-photon ratiometric fluorescent probe for aminopeptidase N (APN) detection, enabling real-time, high-spatial-resolution imaging of low-abundance enzymes in living cells [1]. In the patented synthesis (CN110330505A), 6-amino-2-naphthoic acid (30 mmol, 1 eq) is reacted with formaldehyde and sodium borohydride to yield an 80% conversion to the key intermediate compound 1 [1]. In contrast, 6-hydroxy-2-naphthoic acid lacks the requisite amino group for this N-alkylation chemistry and would require separate activation and coupling steps, adding synthetic complexity and reducing overall yield [2]. Furthermore, 5-amino-2-naphthoic acid or 1-amino-2-naphthoic acid would produce regioisomeric fluorophores with altered conjugation geometry and spectroscopic properties (e.g., shift in λₑₓ/λₑₘ, altered two-photon cross-section) not optimized for the intended APN detection assay [3].

Two-photon fluorescence Ratiometric probe Aminopeptidase N Bioimaging

Receptor Binding Selectivity: RAR vs. NMDA

In a structure-activity relationship study of 18 naphthoic acid derivatives, 6-substituted 2-naphthoic acid retinoids exhibited potent and selective binding to retinoic acid receptor β and γ subtypes, with IC₅₀ values in the nanomolar range (2-50 nM) in transactivation and competition binding assays [1]. In contrast, 3-amino-substituted 2-naphthoic acid derivatives demonstrated increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes (IC₅₀ ≈ 10-100 μM) [2]. The 6-amino substitution pattern thus directs pharmacological activity toward RAR-mediated pathways, whereas the 3-amino pattern redirects activity toward NMDA receptor modulation. This divergent receptor selectivity profile is quantitatively defined and precludes regioisomer substitution in medicinal chemistry programs targeting either receptor class.

Retinoic acid receptor NMDA receptor Structure-activity relationship IC₅₀

Peptide Synthesis Compatibility: Amino vs. Hydroxy Analog

6-Amino-2-naphthoic acid is specifically validated for solution-phase peptide synthesis as a reaction-suitable building block, enabling direct incorporation into peptide chains via standard amide coupling protocols without additional protection/deprotection steps . In contrast, 6-hydroxy-2-naphthoic acid is not recommended for peptide synthesis due to the lower nucleophilicity of the phenolic -OH group, which requires separate activation (e.g., Mitsunobu conditions) or pre-conversion to an amine derivative, adding 1-2 synthetic steps and reducing overall coupling efficiency . Commercially, the 90% grade of 6-amino-2-naphthoic acid contains 5% 6-hydroxy-2-naphthoic acid as an impurity; this level is tolerable for most peptide synthesis applications but may necessitate purification for applications requiring >95% regioisomeric purity .

Peptide synthesis Reaction suitability Amino acid building block

6-Amino-2-naphthoic acid: High-Value Application Scenarios


Well-Defined Poly(naphthalenecarboxamide) Synthesis via CGCP

Utilize 6-amino-2-naphthoic acid esters as monomers in CGCP to produce poly(naphthalenecarboxamide)s with low polydispersity (Đ = 1.1-1.2). This controlled polymerization is uniquely enabled by the 6-amino substitution pattern; alternative regioisomers fail to undergo CGCP, precluding their use in applications requiring narrow molecular weight distributions (e.g., block copolymer synthesis, structure-property relationship studies, optoelectronic materials) [1]. Optimized conditions: methyl 6-(N-alkylamino)-2-naphthoate, phenyl 4-methylbenzoate initiator, LiHMDS base, -10 °C, feed ratio [M]₀/[I]₀ = 10-29 [1].

Two-Photon Ratiometric Probes for APN Imaging

Employ 6-amino-2-naphthoic acid as the core aromatic amine scaffold for synthesizing APN-targeted two-photon fluorescent probes. The patented procedure (CN110330505A) yields 80% conversion to the key intermediate in a single step, providing a validated synthetic route that avoids the multi-step derivatization required for 6-hydroxy-2-naphthoic acid or alternative regioisomers [2]. This application is critical for researchers developing high-resolution, real-time imaging agents for cancer diagnostics and enzyme activity monitoring [2].

RARβ/γ-Selective Retinoid Ligand Synthesis

Use 6-amino-2-naphthoic acid as a starting material for 6-substituted naphthoic acid retinoids, which exhibit nanomolar potency (IC₅₀ = 2-50 nM) and selectivity for retinoic acid receptor β and γ subtypes [3]. This receptor selectivity profile is unique to the 6-substitution pattern; 3-amino-2-naphthoic acid derivatives instead target NMDA receptors (IC₅₀ = 10-100 μM) [4]. Medicinal chemistry programs targeting RAR-mediated pathways in oncology or dermatology require the 6-amino regioisomer for on-target activity; substitution with other isomers would yield inactive compounds [3].

Direct Peptide Fluorophore Conjugation via Amide Coupling

Integrate 6-amino-2-naphthoic acid directly into synthetic peptides using standard solution- or solid-phase peptide synthesis protocols (DCC/HOBt or HATU coupling) . This avoids the 1-2 additional activation steps required for 6-hydroxy-2-naphthoic acid, reducing synthesis time and improving overall yield. The 90% purity grade is suitable for most peptide synthesis applications; for applications requiring >95% regioisomeric purity, request batches with reduced 5-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid impurity levels .

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